1-(Dimethylcarbamoyl)pyridin-1-ium
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Overview
Description
Preparation Methods
The synthesis of 1-(dimethylcarbamoyl)pyridin-1-ium involves several steps. One common method is the condensation of 1,5-dicarbonyl compounds followed by oxidation . Another approach is the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia . Industrial production methods often involve the use of pyridine N-oxides and Grignard reagents .
Chemical Reactions Analysis
1-(Dimethylcarbamoyl)pyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium ring acts as an electrophile.
Common reagents used in these reactions include acetic anhydride, DMF, and lithium fluoride . Major products formed from these reactions include substituted pyridines and pyridinium salts .
Scientific Research Applications
1-(Dimethylcarbamoyl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(dimethylcarbamoyl)pyridin-1-ium involves its interaction with various molecular targets. It acts as an electrophile, reacting with nucleophiles in biological systems . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This mechanism is particularly relevant in its potential anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
1-(Dimethylcarbamoyl)pyridin-1-ium can be compared with other pyridinium compounds such as N-methylpyridinium and pyridinium chloride . While these compounds share similar structural features, this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity . Other similar compounds include pyrrolidine derivatives, which also exhibit a range of biological activities .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industry.
Properties
CAS No. |
115685-20-6 |
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Molecular Formula |
C8H11N2O+ |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
N,N-dimethylpyridin-1-ium-1-carboxamide |
InChI |
InChI=1S/C8H11N2O/c1-9(2)8(11)10-6-4-3-5-7-10/h3-7H,1-2H3/q+1 |
InChI Key |
RCGNHGCURFGYGT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)[N+]1=CC=CC=C1 |
Origin of Product |
United States |
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